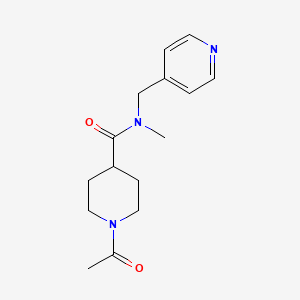
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DBS and is known for its unique properties, including its ability to selectively inhibit certain enzymes and proteins. In
Mécanisme D'action
The mechanism of action of DBS is based on its ability to selectively bind to certain enzymes and proteins. DBS has a unique chemical structure that allows it to interact with specific amino acid residues within these enzymes and proteins, leading to their inhibition. This selective inhibition can have a variety of effects on cellular processes, depending on the specific enzyme or protein targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DBS are largely dependent on the specific enzyme or protein targeted. For example, inhibition of carbonic anhydrase IX can lead to a reduction in tumor growth and an increase in the effectiveness of cancer treatments. Inhibition of other enzymes or proteins may have different effects on cellular processes, such as altering the activity of metabolic pathways or signaling cascades.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DBS for lab experiments is its selectivity for certain enzymes and proteins. This allows researchers to study the specific effects of inhibiting these targets without affecting other cellular processes. However, the selectivity of DBS can also be a limitation, as it may not be effective against all targets of interest. Additionally, the synthesis of DBS can be challenging and time-consuming, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for DBS research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new targets for DBS inhibition, which could lead to the development of new treatments for a variety of diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DBS inhibition on different cellular processes.
Méthodes De Synthèse
The synthesis of DBS involves several steps, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3,4-dihydro-2H-1,5-benzodioxepin-7-methanol in the presence of a base such as triethylamine. The resulting product is then purified through several rounds of column chromatography to obtain the final compound.
Applications De Recherche Scientifique
DBS has been extensively studied for its potential applications in scientific research. One of the most promising applications of DBS is its use as a selective inhibitor of certain enzymes and proteins. For example, DBS has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a reduction in tumor growth and an increase in the effectiveness of cancer treatments.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-4-7-18(14(2)10-13)24(20,21)19-12-15-5-6-16-17(11-15)23-9-3-8-22-16/h4-7,10-11,19H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVJNPAJFKVANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,4-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)



![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)


![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid](/img/structure/B6639083.png)
![3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6639088.png)

![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B6639107.png)
![[4-(2-Chloro-6-fluorobenzoyl)-1,4-diazepan-1-yl]-cyclopropylmethanone](/img/structure/B6639113.png)
![2-(2-methylphenyl)-1-[4-(1H-pyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6639121.png)